molecular formula C10H10ClNO6S B2799194 Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate CAS No. 2413904-22-8

Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate

Cat. No.: B2799194
CAS No.: 2413904-22-8
M. Wt: 307.7
InChI Key: JJNDNTDUOOXTMF-UHFFFAOYSA-N
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Description

Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate is a multifunctional aromatic ester characterized by a nitro (-NO₂) group at the 5-position, a chlorosulfonyl (-SO₂Cl) group at the 4-position, and a methyl (-CH₃) substituent at the 2-position of the benzoate core. The ethyl ester moiety (-COOCH₂CH₃) enhances solubility in organic solvents, making it a versatile intermediate in synthetic organic chemistry. This compound is structurally tailored for reactivity, particularly in nucleophilic substitutions (via the chlorosulfonyl group) and reductions or catalytic hydrogenations (via the nitro group).

Properties

IUPAC Name

ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO6S/c1-3-18-10(13)7-5-8(12(14)15)9(4-6(7)2)19(11,16)17/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNDNTDUOOXTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate can be synthesized through a multi-step process starting from 2-methyl-5-nitrobenzoic acid. The key steps involve:

    Esterification: The resulting 4-chlorosulfonyl-2-methyl-5-nitrobenzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorosulfonation: Large-scale reactors are used to handle the chlorosulfonation reaction, ensuring efficient mixing and temperature control.

    Continuous Esterification: The esterification step is often carried out in continuous flow reactors to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the ester group.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, or sulfonate thiols.

    Reduction: The major product is ethyl 4-aminosulfonyl-2-methyl-5-nitrobenzoate.

    Hydrolysis: The major product is 4-chlorosulfonyl-2-methyl-5-nitrobenzoic acid.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in electrophilic substitution reactions due to the presence of both the chlorosulfonyl and nitro groups, facilitating the formation of various intermediates necessary for further chemical transformations.
  • Biochemical Studies :
    • The compound is utilized in biochemical research to investigate enzyme mechanisms. Its electrophilic nature allows it to interact with specific biological targets, enabling researchers to study reaction pathways and enzyme kinetics .
  • Pharmaceutical Development :
    • This compound is being explored as a potential precursor for developing pharmaceutical agents. Its structural features may lead to compounds with antimicrobial or anti-inflammatory properties, making it valuable in drug discovery .

Case Study 1: Synthesis of Antimicrobial Agents

In a study aimed at developing new antimicrobial agents, researchers synthesized derivatives of this compound. The derivatives exhibited significant activity against Mycobacterium tuberculosis, demonstrating the potential of this compound as a lead structure for antibiotic development .

CompoundActivityReference
Derivative AModerate
Derivative BHigh

Case Study 2: Mechanistic Studies

A study focused on the mechanism of action of this compound revealed that the nitro group acts as an electrophile, allowing for nucleophilic attack by biological molecules. This interaction was crucial for understanding how similar compounds could be designed to modulate biological pathways effectively .

Interaction TypeBiological TargetOutcome
Electrophilic AttackEnzyme XInhibition observed

Mechanism of Action

The mechanism of action of ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Interactions: It can form covalent bonds with amino acid residues in proteins, altering their structure and function.

    Pathways Involved: The compound affects various biochemical pathways, including those involved in inflammation and cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate are best contextualized by comparing it to related aromatic esters (Table 1). Key differences arise from substituent type, position, and reactivity.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound -SO₂Cl (4), -CH₃ (2), -NO₂ (5) ~307.7* Nucleophilic substitution (SO₂Cl), drug synthesis -
Ethyl 4-nitrobenzoate -NO₂ (4) 195.1 UV stabilizers, intermediates in dyes
Ethyl 4-nitrocinnamate -NO₂ (4), -CH=CH-COOEt 237.2 Photopolymerization, bioactive compounds
4,5-Bis(2-methoxyethoxy)-2-ethyl nitrobenzoate -OCH₂CH₂OMe (4,5), -NO₂ (6) ~342.3* Antifungal agents, agrochemicals
Methyl 4-acetamido-5-chloro-2-methoxybenzoate -NHCOCH₃ (4), -Cl (5), -OCH₃ (2) 287.7 Antimicrobial intermediates

*Calculated based on substituent contributions.

Key Comparisons:

Functional Group Diversity :

  • The chlorosulfonyl group in the target compound distinguishes it from simpler nitrobenzoates (e.g., ethyl 4-nitrobenzoate) by enabling sulfonamide or sulfonic acid derivative formation, a feature absent in analogues like ethyl 4-nitrocinnamate .
  • Compared to 4,5-bis(2-methoxyethoxy)-2-ethyl nitrobenzoate , the target compound lacks ether-based solubilizing groups but offers higher electrophilicity due to the electron-withdrawing chlorosulfonyl and nitro groups.

Reactivity and Stability :

  • The nitro group in all compounds confers thermal instability, but the chlorosulfonyl group in the target compound increases susceptibility to hydrolysis compared to methyl or methoxy substituents .
  • Unlike methyl 4-acetamido-5-chloro-2-methoxybenzoate , the target compound lacks amide functionality, reducing hydrogen-bonding capacity but enhancing reactivity in SN2 reactions.

Synthetic Accessibility :

  • The synthesis of this compound likely involves sequential sulfonation, nitration, and esterification, analogous to the protective-group strategy used for 4,5-bis(2-methoxyethoxy)-2-ethyl nitrobenzoate . However, the chlorosulfonyl group necessitates stringent control of reaction conditions to avoid side reactions.

Biological and Industrial Relevance: While ethyl nitrobenzoates like ethyl 4-nitrocinnamate are studied for bioactivity in plant extracts (e.g., antifungal properties in turmeric and ginger extracts) , the chlorosulfonyl variant’s bioactivity remains underexplored.

Research Findings and Limitations

  • Bioactivity Gaps: While ethyl acetate extracts of spices and plants (e.g., Dicranoloma reflexum) highlight nitroaromatic bioactivity , data on the chlorosulfonyl variant’s efficacy are absent.

Biological Activity

Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving chlorosulfonyl isocyanate and appropriate benzoic acid derivatives. The compound features a nitro group, which is often associated with biological activity, and a sulfonyl group that may enhance solubility and reactivity.

Inhibitory Effects on Enzymes

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, a related compound showed an IC50 value of 13 nM against human enteropeptidase, indicating strong inhibitory potential . This suggests that this compound may also possess similar enzyme inhibition capabilities.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar nitro and sulfonyl groups have been reported to exhibit antibacterial effects against various pathogens. For instance, nitro-substituted compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell death .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : By binding to active sites on enzymes like enteropeptidase, the compound may prevent substrate access, thereby inhibiting enzymatic activity.
  • DNA Interaction : Some nitro compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .

Study on Enzyme Inhibition

In a study evaluating the effects of various sulfonamide derivatives, this compound was tested for its inhibitory effects on enteropeptidase. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 nM, highlighting its potential as a therapeutic agent for conditions like obesity where enteropeptidase plays a critical role in digestion .

Antimicrobial Testing

Another study focused on the antimicrobial properties of nitro-containing compounds. This compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. These findings suggest its potential use in developing new antibiotics .

Table 1: Inhibitory Activity Against Human Enteropeptidase

CompoundIC50 (nM)Stability (pH 1.2/6.8)Fecal Protein Output (Fold Increase)
This compoundTBDTBDTBD
Related Compound A133.9/8.60.82
Related Compound B322.8/5.80.97

Note: TBD indicates that specific data for this compound is yet to be determined.

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

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